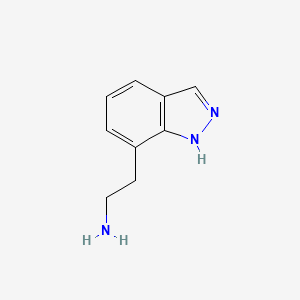![molecular formula C11H16O B11919364 5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
5,9-Dimethylspiro[3.5]non-5-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dimetilspiro[3.5]non-5-EN-1-ona es un compuesto heterocíclico con la fórmula molecular C11H16O. Se caracteriza por una estructura spiro, lo que significa que dos anillos están conectados a través de un solo átomo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5,9-Dimetilspiro[3.5]non-5-EN-1-ona normalmente implica la ciclación de precursores apropiados bajo condiciones controladas. Un método común incluye el uso de una reacción de cicloadición donde un dieno y un dienófilo reaccionan para formar el compuesto spiro. Las condiciones de reacción a menudo requieren un catalizador y ajustes específicos de temperatura y presión para asegurar que se obtenga el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5,9-Dimetilspiro[3.5]non-5-EN-1-ona puede implicar reacciones de ciclación a gran escala utilizando reactores automatizados. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación como la destilación y la recristalización para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
5,9-Dimetilspiro[3.5]non-5-EN-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: La estructura spiro permite reacciones de sustitución donde los grupos funcionales se pueden reemplazar por otros.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de halogenación pueden utilizar reactivos como el bromo (Br2) o el cloro (Cl2) bajo condiciones específicas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones utilizadas. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
5,9-Dimetilspiro[3.5]non-5-EN-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo por el cual 5,9-Dimetilspiro[3.5]non-5-EN-1-ona ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estas interacciones pueden influir en varias vías bioquímicas, lo que lleva a los efectos observados. El mecanismo exacto puede variar según el contexto de su aplicación, como su papel en una reacción química o su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
- 5,9,9-Trimetilspiro[3.5]non-5-en-1-ona
- Spiro[3.5]nona-5,7-dien-1-ona, 5,9,9-trimetil-
Singularidad
5,9-Dimetilspiro[3.5]non-5-EN-1-ona es único debido a su estructura spiro específica y la presencia de grupos metilo en las posiciones 5 y 9.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
5,9-dimethylspiro[3.5]non-8-en-3-one |
InChI |
InChI=1S/C11H16O/c1-8-4-3-5-9(2)11(8)7-6-10(11)12/h4,9H,3,5-7H2,1-2H3 |
Clave InChI |
VLMLTOHUCYAQDB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC=C(C12CCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


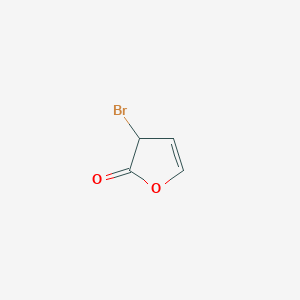
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)

![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)
![6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)
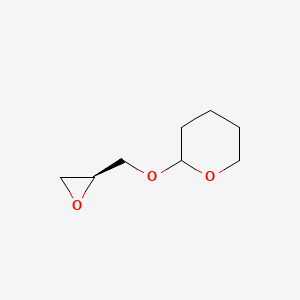

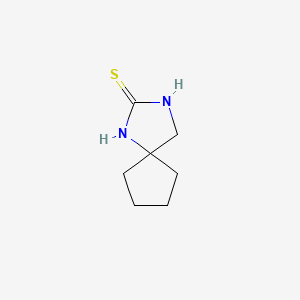
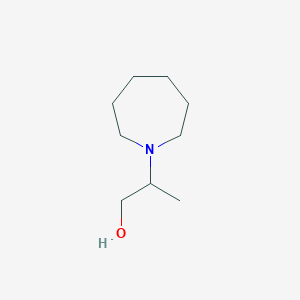


![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)

